1H-Inden-1-ol, 1-(trifluoromethyl)-
Description
1H-Inden-1-ol derivatives are bicyclic aromatic compounds featuring a hydroxyl group attached to the indene scaffold. The substitution of a trifluoromethyl (-CF₃) group at position 1 introduces unique physicochemical properties, including enhanced lipophilicity, metabolic stability, and electron-withdrawing effects. The -CF₃ group is widely utilized in medicinal chemistry to improve bioavailability and target binding, suggesting pharmacological relevance for this compound .
Properties
CAS No. |
185255-38-3 |
|---|---|
Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)inden-1-ol |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-6,14H |
InChI Key |
RBYDZJHBNBKXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC2(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The ketone substrate undergoes hydride transfer from NaBH₄ at room temperature, followed by protonation to yield the secondary alcohol. Key parameters include:
- Solvent system : THF:MeOH (3:1 v/v) ensures solubility of both the ketone and borohydride.
- Stoichiometry : A 1.2:1 molar ratio of NaBH₄ to ketone minimizes side reactions.
- Quenching : Aqueous ammonium chloride (NH₄Cl) prevents over-reduction and facilitates phase separation.
The reaction achieves a 68% isolated yield after column chromatography (10–15% ethyl acetate in hexane).
Limitations and Optimization
- Byproduct formation : Competing elimination to form alkenes is suppressed by maintaining pH >7 during quenching.
- Scale-up challenges : Batch variability in exothermic borohydride reactions necessitates controlled addition rates (<0.5 mL/min) for industrial adaptation.
Direct Trifluoromethylation of Indene Derivatives
Alternative routes focus on introducing the trifluoromethyl (-CF₃) group into preformed indene scaffolds. A 2022 study demonstrated the use of CuCF₃ reagents for domino trifluoromethylation-cyclization of 2-alkynylanilines.
Copper-Mediated Trifluoromethylation
- Reagents : Fluoroform-derived CuCF₃ enables regioselective -CF₃ insertion at the indene C1 position.
- Conditions :
- Temperature: 80°C in dimethylformamide (DMF).
- Catalytic system: CuI (10 mol%), 1,10-phenanthroline ligand.
- Yield : 45–72% across 15 substrates, with electron-deficient anilines favoring higher conversions.
Radical Trifluoromethylation
Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) facilitates radical cyanotrifluoromethylation of 1,6-enynes under Cu(OTf)₂ catalysis. This method constructs the indanone core and introduces -CF₃ in a single step:
$$
\text{1,6-enyne} + \text{Togni's reagent} \xrightarrow{\text{Cu(OTf)₂, TMSCN}} \text{1-(trifluoromethyl)indan-1-ol}
$$
- Key advantage : Avoids prefunctionalized starting materials.
- Scope : Tolerates aryl, alkyl, and heteroaryl substituents (yields: 50–85%).
Industrial-Scale Production Methods
Patent WO2021171301A1 outlines a Grignard-based approach for kilogram-scale synthesis:
Grignard Reagent Formation
- Substrate : Isomeric halo-benzotrifluorides (96% meta, 3% para, 1% ortho).
- Conditions :
- Mg metal in THF with catalytic iodine.
- Temperature: 40–50°C, 2 h.
Ketene Coupling
The Grignard complex reacts with ketene in toluene at −10°C in the presence of Fe(acac)₃–acetic acid catalyst:
$$
\text{Ar-MgBr} + \text{CH₂=C=O} \rightarrow \text{Ar-CO-CH₃}
$$
Oxime Formation and Purification
Treatment with hydroxylamine hydrochloride in ethanol affords the oxime intermediate, which is crystallized using cyclopentane to >99% purity.
Comparative Analysis of Synthetic Routes
Data synthesized from Refs.
Chemical Reactions Analysis
1H-Inden-1-ol, 1-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indene ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The applications of trifluoromethyl-containing indanes and related compounds are varied, spanning pharmaceutical development, neuroscience research, medicinal chemistry, and analytical chemistry . The trifluoromethyl group can enhance a compound's metabolic stability, making it a beneficial component in drug design to improve bioavailability .
Pharmaceutical Development
1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol Hydrochloride, a compound incorporating a trifluoromethyl group, is a key intermediate in synthesizing novel pharmaceuticals, especially for neurological disorders . Additionally, trans-1,3-diaryl-1-trifluoromethyl indanes have demonstrated potential as ligands for cannabinoid receptors, specifically CB1 and CB2 subtypes . One such compound exhibited sub-micromolar affinity for both receptor subtypes and showed a six-fold selectivity toward the CB2 receptor, without significant cytotoxicity toward SHSY5Y cells .
Neuroscience Research
The unique structure of 1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol Hydrochloride allows researchers to investigate its effects on neurotransmitter systems. This makes it valuable for studies on mood disorders and cognitive function .
Medicinal Chemistry
The inclusion of a trifluoromethyl group in molecules can significantly enhance their pharmacological properties. For example, the trifluoromethyl group can enhance the compound's metabolic stability, making it an attractive candidate for drug design aimed at improving bioavailability . Various 1-CF3-substituted indanes have been tested for inhibiting monoacylglycerol lipase (MAGL) and anandamide (AEA) uptake; the latter can be related to the low-micromolar inhibition of fatty acid amide hydrolase (FAAH) .
Analytical Chemistry
1-(2-(Aminomethyl)-2,3-Dihydro-1H-Inden-2-Yl)-4-(Trifluoromethyl)Piperidin-4-Ol Hydrochloride is used as a reference standard in analytical methods. It helps in accurately quantifying related compounds in complex biological matrices .
Other applications
- Antifungal Triazoles A series of novel antifungal triazoles with a p-trifluoromethylphenyl moiety have been synthesized .
- Electrophilic Trifluoromethylthiolation Electrophilic aromatic ring trifluoromethylthiolation of substituted phenols can be achieved using PhNHSCF3 .
Data Table
Mechanism of Action
The mechanism of action of 1H-Inden-1-ol, 1-(trifluoromethyl)- involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These interactions can lead to the modulation of biological pathways and processes. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The trifluoromethyl group significantly alters electronic and steric properties compared to other substituents. A comparative analysis is provided below:
*Estimated based on structural analogs; †Calculated from molecular formula.
Key Observations:
- Electronic Effects : The -CF₃ group is a strong electron-withdrawing substituent, increasing acidity of the hydroxyl group compared to halogens (-Br, -F) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Inden-1-ol, 1-(trifluoromethyl)-, and how do they compare in efficiency?
- Methodology :
- Electrophilic Trifluoromethylation : Introduce the trifluoromethyl group via electrophilic substitution using reagents like Togni’s reagent (CF₃⁺ sources). Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity at the indenol C1 position .
- Cross-Coupling : Employ Suzuki-Miyaura coupling between 1H-inden-1-ol derivatives and trifluoromethyl-containing boronic esters. Use Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in THF/H₂O .
- Yield Optimization : Monitor reaction progress via LCMS (e.g., m/z [M+H]⁺ peaks) and HPLC retention times (e.g., 1.05–1.43 minutes under SMD-TFA conditions) to refine stoichiometry and catalytic systems .
Q. Which spectroscopic techniques are critical for characterizing 1H-Inden-1-ol, 1-(trifluoromethyl)-?
- Methodology :
- NMR Analysis : Use ¹H and ¹³C NMR to confirm structure. For example, trifluoromethyl groups induce distinct splitting patterns (e.g., δ ~120–125 ppm in ¹³C NMR) and deshield neighboring protons .
- LCMS/HPLC : Validate molecular weight (e.g., m/z 645 [M+H]⁺) and purity (e.g., retention time consistency) .
- X-ray Crystallography : Resolve stereoelectronic effects using SHELXL (via SHELX suite) for small-molecule refinement. Compare bond lengths/angles with DFT calculations .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR splitting or reactivity)?
- Methodology :
- DFT Calculations : Simulate NMR chemical shifts (GIAO method) and optimize geometry (B3LYP/6-311+G(d,p)) to identify conformational isomers or substituent effects .
- Reaction Pathway Analysis : Use Gaussian or ORCA to model trifluoromethylation mechanisms (e.g., free energy barriers for electrophilic vs. radical pathways) .
- Cross-Validation : Compare computational results with empirical data (e.g., X-ray structures from SHELXL refinements) to reconcile discrepancies .
Q. What strategies optimize the compound’s stability in biological assays or catalytic applications?
- Methodology :
- Hydrogen-Bonding Networks : Modify substituents (e.g., hydroxyl groups) to enhance intramolecular H-bonding, reducing degradation. Monitor stability via accelerated aging tests (40°C/75% RH) .
- Protecting Groups : Temporarily protect the hydroxyl group (e.g., silylation with TBSCl) during reactions to prevent undesired side reactions .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and inertness. Use PEG-400/DMF mixtures for click chemistry compatibility .
Q. How can the compound’s electronic properties be exploited in drug design or materials science?
- Methodology :
- SAR Studies : Synthesize analogs (e.g., replacing -CF₃ with -CN or -NO₂) and compare bioactivity (e.g., IC₅₀ in enzyme assays). Use QSAR models to predict binding affinities .
- Electron-Withdrawing Effects : Leverage -CF₃’s inductive effect to modulate redox potentials in OLED materials. Characterize via cyclic voltammetry .
- Supramolecular Assembly : Study π-π stacking and anion-π interactions (e.g., with tetrazine derivatives) for sensor development .
Methodological Notes
- Data Contradictions : Address conflicting NMR/LCMS results by repeating experiments under inert conditions (N₂ atmosphere) and verifying via high-resolution MS (HRMS) .
- Crystallography : Use SHELXPRO for macromolecular interfaces or twinned data refinement. Deposit structures in the Cambridge Structural Database .
- Safety : Handle trifluoromethyl reagents (e.g., Togni’s reagent) in fume hoods due to potential toxicity. Refer to SDS guidelines for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
